Superior Antiproliferative Potency in SKBR-3 Her2+ Breast Cancer Cells Compared to Parent Scaffold
JCC76 demonstrates enhanced potency against the Her2-overexpressing SKBR-3 breast cancer cell line. This represents a key differentiation from the parent COX-2 inhibitor Nimesulide, whose primary pharmacological target is not Her2-driven proliferation. The specific IC50 value for JCC76 in SKBR-3 cells is 3.43 μM . This quantifies the improved activity profile engineered through structural modification, making JCC76 the relevant tool compound for Her2 pathway studies.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 3.43 μM |
| Comparator Or Baseline | Nimesulide (parent compound). COX-2 inhibition is the primary activity; direct Her2 inhibition is minimal or absent. |
| Quantified Difference | Not directly comparable (distinct primary target), but JCC76's activity represents a gain-of-function for Her2 inhibition. |
| Conditions | Cell viability assay using SKBR-3 human breast cancer cells (Her2 overexpressing). |
Why This Matters
For researchers investigating Her2 signaling or screening for Her2-dependent cell growth inhibitors, JCC76's quantified potency in a relevant model system directly justifies its selection over Nimesulide.
